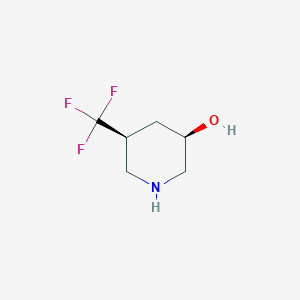

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol

描述

Structure

2D Structure

属性

IUPAC Name |

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWMHVACINVUCM-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC[C@@H]1O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3r,5s 5 Trifluoromethyl Piperidin 3 Ol

Retrosynthetic Analyses and Strategic Disconnections for the (3R,5S)-Piperidin-3-ol Core with Trifluoromethyl Substitution

A retrosynthetic analysis of (3R,5S)-5-(trifluoromethyl)piperidin-3-ol reveals several strategic disconnections to access the target structure. The primary approaches focus on forming the piperidine (B6355638) ring through cyclization of an acyclic precursor, as this allows for the stereocenters to be established either before or during the ring-forming step.

Strategy A: Intramolecular Cyclization The most common disconnection is at the N1-C2 or N1-C6 bond, which points to an acyclic amino alcohol or a related precursor. For instance, a 5-amino-3-hydroxy-1,1,1-trifluorohexane derivative could be cyclized via intramolecular nucleophilic substitution or reductive amination. The key challenge in this approach is the stereoselective synthesis of the linear precursor containing the two required stereocenters.

Strategy B: Ring-Closing Metathesis (RCM) A C-C bond disconnection, specifically at the C2-C3 or C4-C5 position, suggests a ring-closing metathesis (RCM) pathway. nih.gov This strategy would involve an appropriately substituted diallylamine (B93489) precursor. The stereocenters bearing the hydroxyl and trifluoromethyl groups would need to be installed on the acyclic precursor prior to the metathesis reaction, which is often highly efficient and functional-group tolerant.

Strategy C: Reduction of Pyridine/Pyridinone Precursors Another powerful approach involves the stereoselective reduction of a six-membered heterocyclic precursor, such as a 5-(trifluoromethyl)pyridin-3-ol (B67777) or a corresponding dihydropyridinone. mdpi.com This strategy transforms a flat, achiral or prochiral ring into the desired stereochemically rich piperidine. The success of this route hinges on the availability of a suitable catalyst that can control the diastereoselectivity and enantioselectivity of the hydrogenation process.

Strategy D: Intramolecular Mannich-Type Reaction Disconnecting the C5-C6 and N1-C2 bonds suggests an intramolecular Mannich-type reaction. researchgate.net This involves the cyclization of an amino ketal or a similar precursor with an aldehyde, which can be a highly effective method for constructing the piperidine skeleton with defined stereochemistry. researchgate.net

**2.2. Development of Stereoselective Synthetic Routes to Achieve the (3R,5S)-Configuration

Achieving the specific (3R,5S) stereochemistry is the central challenge in synthesizing the target molecule. Modern asymmetric synthesis offers several powerful tools, including chiral auxiliaries, asymmetric catalysis, and enzymatic methods.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. sigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary could be employed to control the formation of one or both stereocenters in an acyclic precursor. For example, an Evans oxazolidinone auxiliary could be used to direct the stereoselective alkylation or aldol (B89426) reaction to set one stereocenter. A subsequent substrate-controlled reduction could then establish the second stereocenter before cyclization.

A more direct approach involves using a chiral building block that incorporates the auxiliary into the ring itself. For instance, a methodology analogous to the stereodivergent synthesis of aldol products using a pseudo-C2 symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione could be envisioned. mdpi.com In such a system, the chiral scaffold directs the stereoselective functionalization of the piperidine ring.

| Reaction Type | Chiral Auxiliary | Key Transformation | Stereochemical Outcome |

| Asymmetric Alkylation | Evans Oxazolidinone | Formation of C5 stereocenter in an acyclic precursor | High diastereoselectivity |

| Asymmetric Aldol | Pseudoephedrine Amide | Formation of C3 stereocenter in an acyclic precursor | High diastereoselectivity |

| Directed Cyclization | N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione | Stereoselective addition to the piperidine core | Controlled by the chiral scaffold mdpi.com |

This table presents hypothetical applications of chiral auxiliaries based on established methodologies.

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. Both metal complexes and small organic molecules (organocatalysts) can catalyze reactions with high enantioselectivity and diastereoselectivity.

Metal-Catalyzed Approaches: A prominent strategy is the asymmetric hydrogenation of a prochiral pyridinone or dihydropyridinone precursor. Chiral rhodium, ruthenium, or iridium complexes are known to effectively catalyze the reduction of C=C and C=N bonds, allowing for the simultaneous formation of multiple stereocenters. The electronic properties of the trifluoromethyl group can significantly influence catalyst binding and reactivity, requiring careful optimization of ligands and reaction conditions. nih.gov Another advanced metal-catalyzed approach is the iridium-catalyzed cascade umpolung allylation/2-aza-Cope rearrangement, which has been successfully used to prepare quaternary trifluoromethyl α-amino acids and could be adapted for piperidine synthesis. nih.gov

Organocatalytic Approaches: Organocatalysis can be employed to construct key acyclic intermediates. For example, a proline-derived catalyst could facilitate an asymmetric Mannich reaction or a Michael addition to assemble the carbon skeleton with the correct stereochemistry. The resulting intermediate can then be cyclized to form the piperidine ring. Bifunctional catalysts combining a secondary amine and a hydrogen-bond donor have proven effective in the stereoselective synthesis of chiral triflones, demonstrating their potential for controlling stereocenters adjacent to electron-withdrawing groups. chemistryviews.org

| Catalysis Type | Catalyst Example | Proposed Reaction | Key Advantage |

| Metal-Catalysis | Chiral Rh-DIPAMP Complex | Asymmetric hydrogenation of a dihydropyridinone | High enantioselectivity in ring formation |

| Metal-Catalysis | Chiral Iridium Complex | Asymmetric transfer hydrogenation of a pyridinium (B92312) salt | Mild reaction conditions |

| Organocatalysis | Proline Derivative | Asymmetric Michael addition to form acyclic precursor | Metal-free, environmentally benign |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric reduction of an enamine intermediate | High stereocontrol through ion pairing |

This table illustrates potential catalytic strategies for the synthesis of the target compound.

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. Enzymes can perform reactions with exceptional stereo-, regio-, and chemoselectivity under mild conditions.

A powerful chemoenzymatic strategy for accessing 3,5-disubstituted piperidines is Dynamic Kinetic Resolution (DYKAT). nih.gov This process can be applied to a mixture of cis- and trans-5-(trifluoromethyl)piperidin-3-ol isomers. In a typical DYKAT procedure, an enzyme (e.g., a lipase) selectively acylates one enantiomer of the racemic trans-diol, while a metal catalyst (e.g., a ruthenium complex) epimerizes the remaining alcohol stereocenter, continuously converting the unreactive enantiomer into the reactive one. This allows for the theoretical conversion of the entire mixture into a single, highly enantioenriched diastereomer, the (3R,5S)-diacetate, which can then be hydrolyzed to the final product. nih.gov

This approach is highly efficient as it can potentially convert a complex mixture of four stereoisomers into a single desired product in one pot.

Exploration of Novel Precursors and Reaction Pathways for Enhanced Synthetic Efficiency and Stereocontrol

Modern synthetic chemistry continuously seeks more efficient routes. For this compound, novel precursors and pathways can offer advantages in terms of step economy and stereocontrol.

One such pathway is the electrophile-induced cyclization of a functionalized acyclic amine. Drawing inspiration from the synthesis of 5-substituted 3,3-difluoropiperidines, a suitably protected N-alkenylamine containing the trifluoromethyl group could undergo N-halosuccinimide-induced cyclization. researchgate.net This would generate a 5-halo-3-(trifluoromethyl)piperidine intermediate, which could then be converted to the desired alcohol with inversion or retention of configuration, depending on the chosen nucleophile and reaction conditions.

Ring-closing metathesis (RCM) provides another modern and powerful route. nih.gov The synthesis would begin with the construction of a diallylamine precursor already bearing the trifluoromethyl and protected hydroxyl groups at the correct stereocenters. Treatment with a Grubbs or Hoveyda-Grubbs catalyst would then efficiently form the unsaturated piperidine ring (a dehydropiperidine). A subsequent stereoselective reduction of the double bond would furnish the final saturated piperidine core.

Scalable Synthetic Methodologies for Preparative-Scale Research Applications

The transition from a laboratory-scale synthesis to a preparative-scale production requires consideration of cost, safety, robustness, and ease of purification. Among the methodologies discussed, catalytic approaches are generally the most scalable.

Chemoenzymatic DYKAT: This method is highly attractive for scale-up. Enzymes are biodegradable, operate under mild aqueous or organic conditions, and often exhibit very high selectivity, reducing the need for complex purification. The ability to transform a diastereomeric mixture into a single product simplifies downstream processing significantly. nih.gov

Metal-Catalyzed Asymmetric Hydrogenation: This is a well-established and industrially relevant technology. The primary advantages are high efficiency (low catalyst loadings) and predictable stereochemical outcomes. However, the cost of precious metal catalysts and ligands, as well as the need to remove metal traces from the final product, are key considerations.

Organocatalysis: While promising, the scalability of organocatalytic reactions can sometimes be limited by higher required catalyst loadings compared to metal catalysis. However, the metal-free nature of the products is a major advantage.

Chiral auxiliary-based methods are often less suitable for large-scale synthesis due to their stoichiometric nature, which generates more waste and adds steps for attaching and removing the auxiliary. However, for high-value targets, if the auxiliary is readily available and recyclable, this can still be a viable option.

Derivatization and Analog Synthesis from the 3r,5s 5 Trifluoromethyl Piperidin 3 Ol Scaffold

Strategies for Regioselective and Stereoselective Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the (3R,5S)-5-(trifluoromethyl)piperidin-3-ol scaffold is a key handle for introducing molecular diversity. Regioselective functionalization of this nitrogen atom can be achieved through various standard and advanced organic reactions.

N-Alkylation and N-Arylation:

Standard N-alkylation methods, such as reductive amination or reaction with alkyl halides, are readily applicable. For instance, reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) provides a straightforward route to N-alkylated derivatives.

N-arylation, which introduces aromatic systems, can be accomplished using transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, utilizing palladium catalysts, and the Ullmann condensation, with copper catalysts, are powerful methods for forming C-N bonds with aryl halides or pseudohalides. mdpi.commdpi.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields, especially with a sterically hindered and electronically modified piperidine like the trifluoromethyl-substituted scaffold. For example, the use of specific ligands such as (S)-N-methylpyrrolidine-2-carboxylate has been shown to be effective in copper-catalyzed N-arylation of amides, a principle that can be extended to cyclic amines. mdpi.com

N-Acylation and N-Sulfonylation:

The piperidine nitrogen can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the acylating or sulfonylating agent.

A summary of potential N-functionalization reactions is presented in Table 1.

| Reaction Type | Reagents and Conditions | Product Type |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂ | N-Alkylpiperidine |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Ligand, Base | N-Arylpiperidine |

| Ullmann Condensation | Aryl halide, Cu catalyst, Ligand, Base | N-Arylpiperidine |

| N-Acylation | Acyl chloride/anhydride, Base | N-Acylpiperidine |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylpiperidine |

Stereocontrolled Modifications and Derivatizations at the Hydroxyl Group

The secondary hydroxyl group at the C3 position offers another site for derivatization, with the added complexity of maintaining or inverting the stereochemistry.

O-Acylation and O-Alkylation:

Esterification of the hydroxyl group can be achieved using standard methods such as reaction with acyl chlorides or carboxylic acids under dehydrating conditions (e.g., using carbodiimides like DCC or EDC). Stereochemistry at the C3 position is typically retained during these transformations.

Ether formation can be accomplished via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which is then reacted with an alkyl halide. Care must be taken to avoid elimination reactions, especially with sterically hindered alkyl halides.

Mitsunobu Reaction:

The Mitsunobu reaction provides a powerful method for the stereoinvertive functionalization of the hydroxyl group. nih.gov By reacting the alcohol with a nucleophile (e.g., a carboxylic acid, phenol, or azide) in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), the stereochemistry at the C3 center is inverted. This allows for the synthesis of the diastereomeric (3S,5S)-5-(trifluoromethyl)piperidin-3-ol derivatives, expanding the stereochemical diversity of the scaffold.

Potential modifications at the hydroxyl group are outlined in Table 2.

| Reaction Type | Reagents and Conditions | Stereochemical Outcome | Product Type |

| Esterification | Acyl chloride, Base or Carboxylic acid, DCC | Retention | O-Acylpiperidine |

| Williamson Ether Synthesis | NaH, Alkyl halide | Retention | O-Alkylpiperidine |

| Mitsunobu Reaction | R'COOH, PPh₃, DEAD/DIAD | Inversion | O-Acylpiperidine (inverted) |

| Mitsunobu Reaction | HN₃, PPh₃, DEAD/DIAD | Inversion | 3-Azidopiperidine (inverted) |

Introduction of Diverse Chemical Functionalities onto the Piperidine Ring System for Scaffold Diversification

Beyond the inherent nitrogen and hydroxyl functionalities, the piperidine ring itself can be further functionalized to introduce additional points of diversity. Modern C-H functionalization techniques have emerged as powerful tools for this purpose. emory.edunih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be employed to introduce new substituents at various positions on the piperidine ring. The regioselectivity of these reactions can often be controlled by the choice of the N-protecting group and the catalyst. nih.gov For example, C-H functionalization of N-Boc-piperidine has been shown to favor the C2 position, while other protecting groups can direct the reaction to the C3 or C4 positions. nih.gov

While direct C-H functionalization of the this compound scaffold has not been specifically reported, the principles established for other piperidine systems suggest that such transformations are feasible. The electron-withdrawing nature of the trifluoromethyl group may influence the reactivity and regioselectivity of these reactions.

Synthesis of Conformationally Restricted Analogs for Structure-Activity Relationship (SAR) Probing

To gain a deeper understanding of the bioactive conformation of molecules derived from this scaffold, the synthesis of conformationally restricted analogs is a valuable strategy. This is often achieved by introducing bridges or fusing additional rings to the piperidine core.

One approach involves intramolecular cyclization reactions. For instance, if a suitable functional group is introduced at the nitrogen and another on a substituent at the C3-hydroxyl group, a subsequent ring-closing reaction can lead to the formation of a bicyclic system. The synthesis of bicyclic nitroxides from functionalized piperidones demonstrates the feasibility of such transformations. mdpi.com

Another strategy is the use of ring-closing metathesis (RCM) if two alkenyl chains are appropriately positioned on the scaffold. The synthesis of spirocyclic and fused heterocyclic systems via a "build-couple-pair" approach also provides a pathway to novel, conformationally constrained architectures. aragen.com These rigidified analogs are instrumental in SAR studies as they lock the molecule into a specific conformation, which can then be correlated with biological activity. mdpi.comacs.org

Development of Compound Libraries Based on the this compound Scaffold for High-Throughput Research Screening

The this compound scaffold is well-suited for the construction of compound libraries for high-throughput screening (HTS). Its bifunctional nature (secondary amine and secondary alcohol) allows for a combinatorial approach to derivatization.

Parallel synthesis techniques can be employed to rapidly generate a large number of analogs. nih.gov For example, a library can be created by reacting a set of diverse building blocks with the piperidine nitrogen (e.g., a collection of aldehydes for reductive amination or acyl chlorides for acylation) in a multi-well plate format. Subsequently, the hydroxyl group can be functionalized with another set of reagents.

The design of such libraries often incorporates principles of diversity-oriented synthesis, aiming to cover a broad range of chemical space. aragen.com The resulting collection of compounds can then be screened against various biological targets to identify new hits and starting points for drug discovery programs. The exploration of piperidine 3D fragment chemical space has highlighted the importance of such scaffolds in generating molecules with desirable properties for fragment-based drug discovery. rsc.orgwhiterose.ac.uk

Applications of 3r,5s 5 Trifluoromethyl Piperidin 3 Ol As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Construction of Complex Nitrogen-Containing Heterocycles and Natural Product Analogs

The piperidine (B6355638) scaffold is a ubiquitous feature in a vast array of natural products and pharmaceuticals, making the development of methods for its synthesis and functionalization a cornerstone of organic chemistry. nih.govsigmaaldrich.com The introduction of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule. scienceopen.comnih.gov Therefore, chiral building blocks like (3R,5S)-5-(trifluoromethyl)piperidin-3-ol are of considerable interest.

While direct examples of the use of this compound in the total synthesis of complex natural products are not readily found in broad searches, its structural motifs are present in various synthetic targets. The synthesis of trifluoromethyl-containing nitrogen heterocycles is an active area of research, with various strategies being developed to introduce the CF3 group and control stereochemistry. mdpi.commdpi.comresearchgate.net These methods often involve multi-step sequences starting from more common materials. The availability of this compound as a chiral building block could potentially streamline the synthesis of complex molecules by providing a pre-functionalized, stereochemically defined core.

Role in the Synthesis of Chiral Ligands and Catalysts for Asymmetric Transformations

Chiral piperidine derivatives are frequently employed as ligands in asymmetric catalysis. The nitrogen atom provides a coordination site for a metal, and the stereocenters on the ring can effectively control the stereochemical outcome of a reaction.

Although specific examples of chiral ligands or catalysts directly synthesized from this compound are not prominent in the literature, the structural features of this compound suggest its potential in this area. The hydroxyl and trifluoromethyl groups, along with the defined stereochemistry, could be exploited to create novel ligand architectures. The trifluoromethyl group, with its strong electron-withdrawing nature, could influence the electronic properties of a metal center, potentially leading to unique reactivity and selectivity in asymmetric transformations.

Precursors for Advanced Pharmaceutical Research Intermediates and Biological Probes

The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to improve pharmacokinetic and pharmacodynamic properties. researchgate.net As such, trifluoromethylated building blocks are crucial intermediates in drug discovery and development. This compound represents a valuable synthon for the introduction of a trifluoromethylated piperidine moiety with specific stereochemistry into potential drug candidates.

Biological probes are essential tools for studying biological processes. The incorporation of a trifluoromethyl group can be advantageous in the design of probes for techniques such as 19F NMR spectroscopy. While there are no specific, widely-reported instances of this compound being used to create biological probes, its structure lends itself to such applications. The hydroxyl group provides a convenient handle for the attachment of reporter groups, such as fluorophores or affinity tags.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Rational Design Principles for SAR Exploration in Molecular Recognition

The rational design of new molecules based on a lead scaffold involves systematically modifying its structure to enhance its interaction with a biological target. For derivatives of this compound, SAR exploration would likely focus on several key aspects. The nitrogen atom of the piperidine ring could be functionalized with a variety of substituents to probe for additional binding interactions. The hydroxyl group could be converted to ethers, esters, or other functional groups to explore the impact of hydrogen bonding capacity and steric bulk. The trifluoromethyl group's position would be a key anchor, with modifications to other parts of the molecule being made to optimize interactions with the target protein.

Impact of Absolute Stereochemistry on Molecular Interactions and Biological Activity

The stereochemistry of a molecule is a critical determinant of its biological activity. The specific (3R,5S) configuration of this piperidinol derivative would dictate the spatial orientation of its substituents. In a biological context, this precise three-dimensional arrangement is crucial for fitting into the binding site of a protein or enzyme. Any change to this absolute stereochemistry would be expected to have a significant impact on the molecule's biological activity. For instance, the enantiomer or other diastereomers would present the trifluoromethyl and hydroxyl groups in different orientations, which would likely lead to altered or diminished interactions with a chiral biological target.

Investigation of the Trifluoromethyl Group's Influence on Molecular Conformation and Intermolecular Interactions

The trifluoromethyl group exerts a profound influence on the properties of a molecule. Its strong electron-withdrawing nature can affect the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. Furthermore, the CF3 group is highly lipophilic, which can enhance membrane permeability and hydrophobic interactions with a target protein. mdpi.com

Computational and Theoretical Studies of 3r,5s 5 Trifluoromethyl Piperidin 3 Ol and Its Derivatives

Conformational Analysis of the Piperidine (B6355638) Ring and Trifluoromethyl Group Orientation

The three-dimensional structure of (3R,5S)-5-(trifluoromethyl)piperidin-3-ol is critical to its function and interactions. The piperidine ring, a saturated six-membered heterocycle, typically adopts a low-energy chair conformation to minimize steric and torsional strain. nih.gov However, the presence of substituents—in this case, a hydroxyl group at the 3-position and a trifluoromethyl group at the 5-position—dictates the preferred orientation (axial or equatorial) of these groups and can influence the ring's geometry.

The conformational preference of substituents on a piperidine ring is a balance of several factors, including steric hindrance, electrostatic interactions, and hyperconjugation. nih.govresearchgate.net For the (3R,5S) stereoisomer, the substituents are in a cis relationship. In a chair conformation, this would lead to one substituent being in an axial position and the other in an equatorial position, or a less stable twist-boat conformation. The trifluoromethyl (CF3) group is sterically demanding, which would typically favor an equatorial position. However, fluorine-containing groups can exhibit a preference for the axial position due to stabilizing hyperconjugative and electrostatic interactions, such as the gauche effect and charge-dipole interactions. nih.govresearchgate.netd-nb.info Computational studies are essential to unravel the subtle interplay of these forces and determine the most stable conformers.

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are widely used to determine the relative energies of different conformers and the energy barriers for interconversion (transition states). nih.govd-nb.info Methods like B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-31G(d) or larger), can provide accurate geometric and energetic information. nih.gov

For this compound, QM calculations would typically involve:

Geometry Optimization: The starting structures of possible conformers (e.g., chair with axial/equatorial CF3 and OH groups, twist-boat) are fully optimized to find their lowest energy geometries.

Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy. Transition states are identified by the presence of a single imaginary frequency.

Relative Energy Comparison: The Gibbs free energies of the different conformers are compared to identify the most stable structure, known as the global minimum.

Studies on similar fluorinated piperidines have shown that the axial preference for fluorine-containing substituents can be significant, often overriding steric considerations. nih.govd-nb.info The calculations would quantify the energy difference (ΔG) between the conformer with an equatorial CF3 group and the one with an axial CF3 group.

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Chair 1 | 5-CF3 (axial), 3-OH (equatorial) | 0.00 | 75.8 |

| Chair 2 | 5-CF3 (equatorial), 3-OH (axial) | 0.85 | 24.1 |

| Twist-Boat | - | 4.50 | 0.1 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While QM calculations provide static pictures of energy minima, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of the conformational landscape and the influence of the environment, such as a solvent. nih.gov

For this compound, an MD simulation would typically be run in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. researchgate.net These simulations can reveal:

Conformational Stability: By tracking the ring's dihedral angles over time, one can observe the stability of the chair conformation and the frequency of transitions to other forms like twist-boats.

Solvent Effects: The polarity of the solvent can significantly influence conformational preferences. nih.govd-nb.info Computational studies on fluorinated piperidines have shown that polar solvents can further stabilize conformers with larger dipole moments, which may favor an axial orientation of the C-F bond. nih.govd-nb.info MD simulations explicitly model the hydrogen bonding and electrostatic interactions between the solute and solvent molecules.

Table 2: Illustrative MD Simulation Parameters for a Piperidine Derivative Note: This table illustrates typical parameters and outputs for an MD simulation.

| Parameter | Value/Description |

| Force Field | OPLS-AA or similar |

| Solvent | Explicit Water (e.g., TIP3P model) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Key Outputs | RMSD, Radial Distribution Functions, Hydrogen Bond Analysis |

Prediction of Molecular Interactions and Binding Modes Through Ligand-Protein Docking Simulations

In drug discovery, understanding how a small molecule binds to a biological target is crucial. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor, such as a protein. researchgate.netnih.gov

For derivatives of this compound, docking simulations can be used to screen for potential biological targets or to optimize binding to a known target. The process involves:

Preparation: Obtaining the 3D structures of the protein (often from the Protein Data Bank) and the ligand. The ligand's structure would be based on the lowest energy conformer identified from QM calculations.

Docking Algorithm: Using software like AutoDock or Glide to systematically sample different orientations and conformations of the ligand within the protein's binding site. nanobioletters.com

Scoring: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is considered the most likely binding mode. researchgate.net

Analysis: The predicted binding mode is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, between the ligand and protein residues. tandfonline.com

Studies on various piperidine-based inhibitors have successfully used docking to rationalize their activity and guide the design of more potent analogs. nih.goveurekaselect.com For this compound, the hydroxyl group could act as a hydrogen bond donor and acceptor, while the trifluoromethyl group could engage in hydrophobic or specific fluorine-protein interactions.

Table 3: Illustrative Ligand-Protein Docking Results Note: This table is a hypothetical representation of docking results for a derivative against a protein kinase target.

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Compound A | -8.5 | Asp147, Tyr148 | H-Bond (OH group) |

| Compound A | Val236, Ile296 | Hydrophobic (Piperidine Ring) | |

| Compound B | -9.2 | Asp147, Gln124 | H-Bond (OH group) |

| Compound B | Leu310 | Halogen Bond (CF3 group) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Compound Design and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models are invaluable for lead optimization, allowing for the prediction of the activity of newly designed compounds before their synthesis. researchgate.netdigitellinc.com

For a series of derivatives based on the this compound scaffold, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be performed. eurekaselect.com

Dataset: A training set of compounds with known biological activities (e.g., IC50 values) is required.

Molecular Alignment: All molecules in the dataset are aligned based on a common substructure.

Descriptor Calculation: Steric and electrostatic fields (for CoMFA) or other similarity indices (for CoMSIA) are calculated around each molecule.

Model Generation: Statistical methods like Partial Least Squares (PLS) are used to build a model that correlates the descriptor values with biological activity. researchgate.net

Validation: The model's predictive power is assessed using a separate test set of compounds and statistical metrics like the cross-validated correlation coefficient (Q²) and the predictive correlation coefficient (R²_pred). eurekaselect.comresearchgate.net

The resulting QSAR model can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might indicate that adding a bulky group in a specific region is favorable for activity.

Table 4: Illustrative Statistical Results of a 3D-QSAR Model Note: This table shows typical statistical parameters used to validate a QSAR model.

| Parameter | Description | CoMFA Model | CoMSIA Model |

| Q² | Cross-validated correlation coefficient | 0.631 | 0.663 |

| R² | Non-cross-validated correlation coefficient | 0.951 | 0.966 |

| R²_pred | Predictive correlation coefficient for test set | 0.812 | 0.845 |

| SEE | Standard Error of Estimate | 0.25 | 0.22 |

Electronic Structure Analysis and Reactivity Predictions Using Advanced Computational Methodologies

Advanced computational methods can be used to analyze the electronic structure of this compound, providing deep insights into its reactivity and physicochemical properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the molecule's electronic distribution. mdpi.comnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It can identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). The nitrogen lone pair and the hydroxyl oxygen would be regions of negative potential.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions like hyperconjugation. nih.gov It can be used to quantify the stabilizing interactions that might favor an axial orientation of the trifluoromethyl group. d-nb.info For example, it can reveal delocalization of electron density from the axial C-H bond's σ orbital into the antibonding σ* orbital of the C-CF3 bond.

These analyses are crucial for understanding properties like pKa, metabolic stability, and the potential for the molecule to engage in specific chemical reactions. osi.lvnih.gov The insights gained can guide the design of derivatives with tailored electronic properties.

Advanced Analytical Characterization Techniques for Research on 3r,5s 5 Trifluoromethyl Piperidin 3 Ol and Its Analogs

High-Resolution Spectroscopic Methods for Comprehensive Structural Elucidation and Stereochemical Assignment

High-resolution spectroscopic methods are indispensable for confirming the covalent structure and defining the three-dimensional arrangement of atoms in (3R,5S)-5-(trifluoromethyl)piperidin-3-ol.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY, ROESY, COSY, HMBC) for Conformational Studies and Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. For trifluoromethylated piperidines, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is required for unambiguous assignment and stereochemical analysis.

Conformational Studies: The piperidine (B6355638) ring exists in a dynamic equilibrium between two chair conformations. The energetic preference for substituents to be in an axial versus an equatorial position is influenced by a complex interplay of steric hindrance, electrostatic interactions, and hyperconjugation. nih.govresearchgate.net In fluorinated piperidines, unconventional conformational preferences, such as an axial orientation of the fluorine-containing group, can be observed due to stabilizing charge-dipole and hyperconjugative interactions (e.g., σC-H → σ*C-F). nih.govnih.govresearchgate.net Computational studies, often performed in conjunction with NMR, help rationalize these preferences by calculating the relative free energies of the possible conformers. researchgate.net

Stereochemical Determination: Two-dimensional NMR techniques are critical for determining the relative stereochemistry of the molecule.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, helping to map out the spin systems of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the most powerful tools for stereochemical and conformational analysis. acdlabs.comlibretexts.org These experiments detect protons that are close to each other in space (<5 Å), regardless of their bonding connectivity. For this compound, a NOESY or ROESY experiment would be expected to show a cross-peak between the axial proton at C3 and the axial proton at C5, confirming their cis relationship. The absence of a correlation between the equatorial protons at these positions would further support this assignment.

A hypothetical table of key NOESY correlations for the major chair conformer of this compound is presented below.

| Proton 1 (Position) | Proton 2 (Position) | Expected Correlation | Implication |

| H-3 (axial) | H-5 (axial) | Strong | cis-1,3-diaxial relationship |

| H-3 (axial) | H-2 (axial), H-4 (axial) | Strong | Confirms axial orientation of H-3 |

| H-5 (axial) | H-4 (axial), H-6 (axial) | Strong | Confirms axial orientation of H-5 |

| H-3 (equatorial) | H-5 (equatorial) | Weak / Absent | Supports chair conformation |

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination and Method Development in Research Syntheses

The synthesis of a single enantiomer of a chiral compound requires analytical methods to determine its enantiomeric purity (or enantiomeric excess, ee). Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for this purpose.

Methodology: These methods rely on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. gcms.czderpharmachemica.com

For piperidine derivatives like this compound, which lack a strong chromophore for UV detection, a derivatization step is often necessary. nih.gov Reacting the secondary amine with a UV-active reagent, such as p-toluenesulfonyl chloride, introduces a chromophore, enabling sensitive detection. nih.gov

Method Development: The development of a robust chiral separation method involves screening different chiral columns and optimizing the mobile phase composition (for HPLC) or temperature program (for GC). derpharmachemica.comwiley.com For HPLC, polar organic modes (e.g., using ethanol (B145695) or isopropanol (B130326) as the mobile phase) are often effective for amine separations on polysaccharide-based CSPs. nih.gov For GC, derivatized cyclodextrin (B1172386) columns are frequently used for the separation of chiral amines, often after derivatization to improve volatility and thermal stability. nih.gov

The table below illustrates a typical setup for a chiral HPLC method developed for the analysis of a derivatized piperidine analog.

| Parameter | Condition |

| Column | Chiralpak AD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Isocratic; 0.1% Diethylamine in Ethanol |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 228 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Resolution (Rs) | > 2.0 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Complex Derivative Analysis and Metabolite Identification in in vitro studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically with <5 ppm error), which allows for the unambiguous determination of the elemental formula of the parent ion. For this compound (C₆H₁₀F₃NO), the expected exact mass can be calculated and compared with the experimental value to confirm its composition.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific parent ion is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers. For piperidine derivatives, common fragmentation pathways include ring-opening reactions and losses of substituents.

Metabolite Identification: In drug discovery research, identifying the products of metabolism is crucial. In vitro studies using liver microsomes incubate the parent drug to generate potential metabolites. nih.gov LC-MS/MS is the primary tool for this analysis. mdpi.com Metabolites are often formed through common biotransformations like oxidation (e.g., hydroxylation, N-oxidation), demethylation, or conjugation. These modifications result in predictable mass shifts from the parent compound. By comparing the MS/MS fragmentation patterns of the parent drug and its potential metabolites, the site of modification can often be determined. For instance, oxidation of the piperidine ring would lead to a +16 Da mass shift. nih.govmdpi.com

A hypothetical fragmentation table for this compound is shown below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Structural Implication |

| 170.0793 [M+H]⁺ | 152.0687 | H₂O | Loss of hydroxyl group |

| 170.0793 [M+H]⁺ | 101.0711 | CF₃H | Loss of trifluoromethyl group |

| 170.0793 [M+H]⁺ | 83.0606 | CF₃H + H₂O | Combined losses |

X-ray Crystallography for Absolute Stereochemistry Determination and Investigation of Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the positions of all atoms.

Absolute Stereochemistry: For a chiral molecule, crystallographic analysis, particularly when using anomalous dispersion, can unambiguously determine the R/S configuration at each stereocenter. This is essential for validating asymmetric syntheses and for understanding structure-activity relationships. The analysis of a suitable crystal of this compound would confirm the trans relationship between the hydroxyl and trifluoromethyl groups and their respective absolute configurations. nih.gov

Intermolecular Interactions: The crystal structure also provides invaluable information about how molecules pack in the solid state. acs.org This packing is governed by intermolecular interactions such as hydrogen bonds, dipole-dipole forces, and van der Waals forces. For this compound, hydrogen bonding involving the hydroxyl group (as a donor) and the nitrogen atom (as an acceptor) is expected to be a dominant interaction. nih.gov Weaker interactions, such as C-H···F and C-H···O contacts, also play a significant role in the crystal packing of fluorinated compounds. ed.ac.uk Analysis of these interactions helps in understanding physical properties like melting point and solubility and can inform polymorphism studies. acs.orgbohrium.com

The following table provides an example of the crystallographic data that would be obtained from such a study.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.5 Å, c = 13.2 Å |

| Key Bond Length (C-F) | ~1.34 Å |

| Key Bond Angle (F-C-F) | ~106.5° |

| Dominant Interaction | O-H···N Hydrogen Bond (distance ~2.8 Å) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Polymorphism Research

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its molecular structure based on the vibrations of its chemical bonds.

Functional Group Analysis: Each functional group has characteristic vibrational frequencies. In the FT-IR and Raman spectra of this compound, specific bands can be assigned to the key functional groups:

O-H stretch: A broad band in the FT-IR spectrum, typically around 3300-3500 cm⁻¹, indicative of the hydroxyl group and its involvement in hydrogen bonding.

N-H stretch: A sharper band in the same region (around 3300-3400 cm⁻¹) for the secondary amine.

C-H stretch: Bands in the 2800-3000 cm⁻¹ region.

C-F stretches: Strong, characteristic absorptions in the FT-IR spectrum, typically in the 1000-1350 cm⁻¹ range, which are definitive for the trifluoromethyl group.

C-O stretch: A band in the 1050-1150 cm⁻¹ region.

Polymorphism Research: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have different physical properties, which is particularly important in the pharmaceutical industry. americanpharmaceuticalreview.com Since FT-IR and Raman spectra are sensitive to the local environment of the molecule, including intermolecular interactions, they are powerful tools for identifying and distinguishing between different polymorphic forms. semanticscholar.org Differences in hydrogen bonding or crystal packing between polymorphs will result in shifts in peak positions, changes in peak intensities, and variations in band shapes, especially in the fingerprint region (<1500 cm⁻¹) and in the regions corresponding to groups involved in intermolecular bonding (e.g., O-H and N-H stretches). americanpharmaceuticalreview.com

A table of characteristic vibrational frequencies is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3300 - 3500 (broad) |

| N-H | Stretching | 3300 - 3400 (sharp) |

| C-H | Stretching (aliphatic) | 2850 - 2960 |

| C-F | Stretching (CF₃) | 1000 - 1350 (strong) |

| C-O | Stretching | 1050 - 1150 |

| N-H | Bending | 1550 - 1650 |

Exploration of Biological Targets and Biochemical Interactions of 3r,5s 5 Trifluoromethyl Piperidin 3 Ol Derivatives Pre Clinical, in Vitro Focus

High-Throughput Screening (HTS) Approaches for Initial Target Identification and Hit Discovery

High-Throughput Screening (HTS) serves as the initial step in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds. msu.edu For a library of novel (3R,5S)-5-(trifluoromethyl)piperidin-3-ol derivatives, HTS campaigns are designed to screen them against a diverse array of potential biological targets, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. ufl.edu

The process begins with assay development, where a specific experiment is optimized for automation and miniaturized to a microtiter-plate format (e.g., 384- or 1536-well plates). ufl.edu These assays are designed to produce a measurable signal (e.g., fluorescence, luminescence, absorbance) that is modulated when a compound interacts with the target. Once validated, the "HTS-ready" assay is used to screen the entire library of piperidine (B6355638) derivatives at a single concentration. researchgate.net

Compounds that elicit a response exceeding a predefined threshold are identified as "primary hits." researchgate.net These hits undergo further processing, including the elimination of compounds known to interfere with assay technologies (e.g., autofluorescent compounds). Prioritized hits are then subjected to dose-response assays to confirm their activity and determine potency. msu.edu This systematic approach allows for the efficient identification of promising "hit" compounds and their associated biological targets from a large chemical library, paving the way for more focused mechanistic studies. mdpi.com

Interactive Table: Example HTS Primary Screen Results for a Set of this compound Derivatives

| Compound ID | Target Enzyme A (% Inhibition) | Target Receptor B (% Activation) | Target Ion Channel C (% Inhibition) | Hit Flag |

|---|---|---|---|---|

| Derivative 7A-1 | 8.2 | 3.5 | 11.5 | No |

| Derivative 7A-2 | 75.6 | 5.1 | 20.3 | Yes |

| Derivative 7A-3 | 12.3 | 91.3 | 7.8 | Yes |

| Derivative 7A-4 | 4.5 | 6.7 | 88.9 | Yes |

| Derivative 7A-5 | 22.1 | 15.4 | 18.2 | No |

This table illustrates hypothetical primary HTS data for a selection of derivatives screened at a single concentration (e.g., 10 µM). A "Hit Flag" is typically assigned based on a predefined activity threshold (e.g., >50% inhibition or activation).

Enzymatic Assays for Kinetic and Mechanistic Studies of Inhibition or Activation

Following the identification of a this compound derivative as a potential enzyme modulator from HTS, detailed enzymatic assays are conducted to validate the finding and elucidate the mechanism of action. These assays are crucial for understanding how the compound interacts with the enzyme to either inhibit or activate its catalytic function. nih.gov

Initially, dose-response experiments are performed to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or activation concentration (AC50). Subsequently, kinetic studies are undertaken to understand the mechanism of inhibition. By measuring the initial reaction rates at various substrate and inhibitor concentrations, it is possible to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). nih.gov Data are often visualized using methods like the Lineweaver-Burk plot, which can help distinguish between different inhibitory models.

For fluorinated compounds, which can act as mechanism-based inactivators ("suicide substrates"), time-dependent inhibition studies are also critical. nih.gov These experiments assess whether the inhibitory effect increases with pre-incubation time, which would suggest irreversible or tightly-bound covalent modification of the enzyme. nih.govnih.gov Such detailed kinetic analysis provides invaluable information for structure-activity relationship (SAR) studies and the rational design of more potent and selective enzyme modulators. nih.gov

Interactive Table: Hypothetical Enzyme Kinetic Data for Derivative 7A-2 as an Inhibitor of Target Enzyme A

| Parameter | Value | Unit | Interpretation |

|---|---|---|---|

| IC50 | 0.5 | µM | Concentration for 50% inhibition. |

| Ki | 0.25 | µM | Inhibition constant, a measure of binding affinity. |

| Mechanism | Competitive | - | Inhibitor binds to the active site, competing with the substrate. |

| Vmax (no inhibitor) | 100 | nmol/min | Maximum reaction rate without inhibitor. |

| Vmax (+ inhibitor) | 100 | nmol/min | Vmax is unchanged in competitive inhibition. |

| Km (no inhibitor) | 10 | µM | Substrate concentration at half Vmax. |

| Apparent Km (+ inhibitor) | 30 | µM | Km appears to increase in the presence of a competitive inhibitor. |

Receptor Binding Studies and Determination of Ligand Efficacy and Affinity in vitro

When HTS identifies a derivative of this compound that interacts with a receptor, binding assays are employed to quantify the affinity of this interaction. Radioligand binding assays are a common and powerful technique for this purpose. nih.gov These assays involve incubating a biological preparation containing the receptor of interest (e.g., cell membranes) with a fixed concentration of a radiolabeled ligand (a known high-affinity binder) and varying concentrations of the unlabeled test compound.

The test compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, one can determine the inhibitory constant (Ki) of the test compound, which is an intrinsic measure of its binding affinity. nih.gov A lower Ki value signifies a higher affinity. nih.gov

Beyond just binding, it is crucial to determine the functional effect of the compound on the receptor. Functional assays measure the receptor's response to the ligand, classifying it as an agonist (activates the receptor), antagonist (blocks the agonist from binding and has no effect on its own), or inverse agonist (reduces the basal activity of the receptor). nih.gov For GPCRs, this can be measured through downstream events like changes in intracellular cyclic AMP (cAMP) levels or β-arrestin recruitment. nih.gov The potency (EC50 or IC50) and maximal effect (Emax) are determined from these functional assays, providing a complete profile of the ligand's efficacy and affinity. researchgate.net

Interactive Table: Example In Vitro Receptor Profile for Derivative 7A-3 at Target Receptor B

| Assay Type | Parameter | Value | Unit | Description |

|---|---|---|---|---|

| Binding Assay | Ki | 32 | nM | High affinity for the receptor. |

| Functional Assay | EC50 | 150 | nM | Potency in activating the receptor. |

| Functional Assay | Emax | 95 | % | Efficacy relative to a standard full agonist. |

| Functional Profile | Classification | Agonist | - | Binds to and activates the receptor. |

Cell-Free Biochemical Pathway Modulation Studies and Elucidation of Molecular Mechanisms

To understand the impact of a this compound derivative on a biological process, its effect can be studied within a reconstituted, cell-free biochemical pathway. These systems consist of purified components (enzymes, substrates, cofactors) of a specific signaling cascade or metabolic pathway, allowing for the precise study of a compound's effect without the complexity of a cellular environment.

For example, if a derivative is found to inhibit an enzyme that is part of a larger pathway, a cell-free system can be used to determine the downstream consequences of this inhibition. By adding the compound and monitoring the concentration of various intermediates and the final product over time, researchers can confirm the compound's on-target effect and identify any potential off-target interactions within that specific pathway.

This approach was conceptually used to elucidate the biosynthetic pathway of piperine, another piperidine-containing natural product, by identifying the enzymes and substrates involved in its formation. biorxiv.org For a synthetic derivative, a similar approach can reveal its precise point of intervention in a disease-relevant pathway, such as a kinase cascade or a metabolic sequence. This detailed molecular understanding is crucial for validating the mechanism of action and supports the rationale for further drug development.

Interactive Table: Hypothetical Modulation of a 3-Enzyme Pathway by Derivative 7A-2

| Pathway Component | Activity without Derivative 7A-2 | Activity with Derivative 7A-2 | % Change |

|---|---|---|---|

| Enzyme 1 (Upstream) | 100% | 98% | -2% |

| Enzyme 2 (Target) | 100% | 15% | -85% |

| Enzyme 3 (Downstream) | 100% | 18% | -82% |

| Final Product Formation | 100% | 16% | -84% |

This table demonstrates how a compound targeting "Enzyme 2" leads to a significant reduction in the activity of downstream components and the final product, confirming its on-target effect within the reconstituted pathway.

Biophysical Techniques for Studying Molecular Interactions

Biophysical techniques provide direct, quantitative insights into the binding event between a this compound derivative and its purified protein target. These methods are essential for confirming direct interaction and characterizing the binding thermodynamics and kinetics.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. A solution of the compound is titrated into a solution containing the target protein, and the minute heat changes are recorded. This allows for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), and the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS). This information provides a complete thermodynamic signature of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time. The target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a response. SPR can determine the kinetics of binding, including the association rate constant (kon) and the dissociation rate constant (koff), from which the dissociation constant (Kd) can be calculated (Kd = koff/kon).

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is a rapid method to assess ligand binding by measuring the thermal stability of the target protein. nih.govnih.gov The protein is mixed with a fluorescent dye that binds to hydrophobic regions exposed during thermal denaturation. As the temperature is increased, the protein unfolds, causing an increase in fluorescence. springernature.com The binding of a stabilizing ligand increases the melting temperature (Tm) of the protein. The change in melting temperature (ΔTm) upon ligand binding is indicative of a direct interaction and can be used to rank compounds by affinity. semanticscholar.orgbeta-sheet.org

Interactive Table: Summary of Biophysical Data for the Interaction between Derivative 7A-2 and Target Enzyme A

| Technique | Parameter | Value | Unit | Insight Provided |

|---|---|---|---|---|

| ITC | Kd | 0.28 | µM | Confirms high-affinity binding. |

| ΔH | -8.5 | kcal/mol | Binding is enthalpically driven. | |

| TΔS | -0.5 | kcal/mol | Small unfavorable entropic contribution. | |

| SPR | kon | 1.5 x 10^5 | M⁻¹s⁻¹ | Rate of association (binding). |

| koff | 4.2 x 10⁻² | s⁻¹ | Rate of dissociation (unbinding). | |

| Kd (koff/kon) | 0.28 | µM | Affinity calculated from kinetic rates. | |

| DSF | ΔTm | +5.2 | °C | Significant thermal stabilization upon binding. |

Future Perspectives and Emerging Research Directions for 3r,5s 5 Trifluoromethyl Piperidin 3 Ol in Chemical Biology and Drug Discovery Research

Development of Novel and Sustainable Synthetic Methodologies for Expanding Analog Diversity and Accessibility

The advancement of drug discovery programs centered around the (3R,5S)-5-(trifluoromethyl)piperidin-3-ol core is intrinsically linked to the availability of efficient and versatile synthetic routes. While classical methods for piperidine (B6355638) synthesis exist, the focus is shifting towards novel and sustainable approaches that allow for the rapid generation of diverse analog libraries. mdpi.comorganic-chemistry.org

Key emerging synthetic strategies include:

Biocatalysis: The use of enzymes to catalyze key synthetic steps offers a green and highly selective alternative to traditional chemical methods. nih.govresearchgate.net Biocatalytic approaches, such as transaminases for the introduction of amine functionalities or ketoreductases for stereoselective hydroxyl group installation, could provide access to enantiomerically pure trifluoromethylated piperidine derivatives under mild reaction conditions. nih.govwpmucdn.com The strategic application of fluorine-specific biocatalysts is an area of growing interest. nih.gov

Flow Chemistry: Continuous flow synthesis is gaining traction in pharmaceutical manufacturing due to its enhanced safety, scalability, and efficiency. nih.govacs.orgresearchgate.net For the synthesis of trifluoromethylated piperidines, flow chemistry can enable the use of hazardous reagents, such as fluorine gas or fluoroform, in a more controlled and safer manner. asahilab.co.jp Furthermore, the precise control over reaction parameters in a flow reactor can lead to improved yields and selectivities. organic-chemistry.orgnih.govacs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This methodology could be applied to the late-stage functionalization of the piperidine core, allowing for the introduction of diverse substituents and the rapid expansion of analog libraries.

Sustainable Reagents and Solvents: A growing emphasis is being placed on the development of synthetic methods that utilize environmentally benign reagents and solvents. news-medical.net This includes the use of earth-abundant metal catalysts and the replacement of hazardous solvents with greener alternatives like water or bio-derived solvents. nih.gov

A comparative overview of these methodologies is presented in the table below.

| Methodology | Advantages | Potential Application for this compound Synthesis |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govwpmucdn.com | Enantioselective synthesis of the core scaffold and its analogs. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, improved yields. nih.govacs.orgresearchgate.net | Safe handling of fluorinating agents, rapid optimization of reaction conditions. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Late-stage functionalization to create diverse analog libraries. |

| Sustainable Chemistry | Reduced environmental impact, use of abundant and non-toxic materials. news-medical.net | Development of greener synthetic routes from starting materials to final products. |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

To fully exploit the potential of the this compound scaffold, its synthesis and biological evaluation must be amenable to modern high-throughput approaches. The integration of automated synthesis with high-throughput screening (HTS) can significantly accelerate the drug discovery process. researchgate.netnih.gov

Automated synthesis platforms, often utilizing robotics and microfluidics, can be programmed to perform a large number of reactions in parallel, enabling the rapid creation of extensive compound libraries based on the core scaffold. nih.gov5z.com This allows for the systematic exploration of the chemical space around the this compound motif by varying substituents at different positions of the piperidine ring.

Once these libraries are synthesized, they can be subjected to HTS to identify compounds with desired biological activities. nih.govnih.gov HTS assays can be designed to screen for a wide range of biological endpoints, from the inhibition of a specific enzyme to the modulation of a cellular signaling pathway. The data generated from HTS can then be used to establish structure-activity relationships (SAR), guiding the design of subsequent generations of more potent and selective compounds. researchgate.net

A typical workflow integrating automated synthesis and HTS would involve:

Library Design: Computational tools are used to design a library of analogs based on the this compound scaffold with diverse chemical properties.

Automated Synthesis: Robotic platforms perform the synthesis of the designed library in a parallel format.

High-Throughput Screening: The synthesized compounds are screened against one or more biological targets using automated assay systems.

Data Analysis and Hit Identification: SAR data is analyzed to identify "hit" compounds with promising activity.

Iterative Optimization: The process is repeated to synthesize and test new analogs based on the initial SAR data to improve potency and other drug-like properties.

Application in Probe Development for Unraveling Complex Biological Processes

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in living systems. rsc.orgthermofisher.com The this compound scaffold, with its tunable physicochemical properties, is a promising starting point for the development of such probes. mdpi.com

By incorporating reporter groups, such as fluorophores or affinity tags, onto the piperidine core, it is possible to create probes for a variety of applications, including:

Fluorescence Imaging: Fluorescently labeled probes can be used to visualize the localization and dynamics of their target protein within cells and tissues. nih.gov The trifluoromethyl group can be advantageous in this context, as it can enhance the photophysical properties of the fluorophore and improve cell permeability.

Activity-Based Protein Profiling (ABPP): ABPP probes are designed to covalently modify the active site of an enzyme, providing a readout of its catalytic activity. The piperidine scaffold can be functionalized with a reactive "warhead" to create potent and selective ABPP probes.

Target Identification and Validation: Affinity-based probes, which incorporate a biotin (B1667282) or other affinity handle, can be used to isolate and identify the protein targets of a bioactive compound.

The design of a chemical probe based on the this compound scaffold would involve the strategic attachment of a linker and a reporter group to the core structure, while maintaining or enhancing its affinity for the target of interest.

| Probe Type | Reporter Group | Application |

| Fluorescence Probe | Fluorophore (e.g., fluorescein, rhodamine) | Cellular imaging, tracking target localization. mit.edu |

| Activity-Based Probe | Reactive group (e.g., electrophile) | Measuring enzyme activity in complex biological systems. |

| Affinity Probe | Affinity tag (e.g., biotin) | Target identification and validation. |

Exploration of New Biological Target Classes and Therapeutic Modalities for Scaffold-Based Research

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide range of biological targets. nih.govenamine.netresearchgate.netresearchgate.net The unique properties conferred by the trifluoromethyl group suggest that the this compound scaffold could be successfully applied to the discovery of modulators for new and challenging biological target classes. mdpi.comresearchgate.net

Emerging areas where this scaffold could be impactful include:

Protein-Protein Interactions (PPIs): The three-dimensional nature of the piperidine scaffold makes it well-suited for disrupting the large and often flat interfaces of PPIs, which are notoriously difficult to target with traditional small molecules.

Epigenetic Targets: Modulators of epigenetic enzymes, such as histone methyltransferases and demethylases, are of great interest for the treatment of cancer and other diseases. The piperidine core can serve as a template for the design of potent and selective inhibitors of these targets.

Targeted Protein Degradation: The development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues represents a new paradigm in drug discovery. The this compound scaffold could be incorporated into these bifunctional molecules to recruit target proteins to the cellular degradation machinery.

RNA Targets: Small molecules that can selectively bind to and modulate the function of RNA are an emerging class of therapeutics. The unique electronic properties of the trifluoromethyl group could facilitate specific interactions with RNA structures.

The systematic exploration of the this compound scaffold against diverse biological targets, facilitated by the methodologies described above, is likely to uncover novel biological activities and pave the way for the development of new therapeutic agents.

常见问题

Basic Research Question

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Ensure fume hoods are operational during synthesis or purification .

- First Aid Measures : In case of skin contact, wash immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. Maintain SDS documentation on-site .

- Waste Disposal : Follow institutional guidelines for halogenated waste due to the trifluoromethyl group’s environmental persistence .

What synthetic strategies are effective for introducing the trifluoromethyl group into the piperidine ring?

Advanced Research Question

- Radical Trifluoromethylation : Use Langlois’ reagent (NaSOCF) under copper catalysis to introduce CF at the 5-position of the piperidine ring .

- Diastereoselective Reduction : Employ chiral catalysts (e.g., Ru-BINAP) to reduce ketone intermediates, ensuring the desired (3R,5S) configuration .

- Protecting Group Strategies : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates during functionalization, as seen in analogous piperidine syntheses .

How can computational methods predict the bioactivity of this compound derivatives?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes or receptors) to assess binding affinity and conformational stability .

- Docking Studies : Use software like AutoDock Vina to screen derivatives against protein active sites, prioritizing fluorinated moieties for hydrophobic interactions .

- QSAR Modeling : Corrogate electronic (e.g., Hammett constants for CF) and steric parameters with bioactivity data to optimize lead compounds .

What experimental approaches resolve contradictions in solubility data for this compound across studies?

Advanced Research Question

- Controlled Solubility Assays : Conduct studies under standardized conditions (pH 7.4, 25°C) using buffered solutions. Compare results with structurally similar compounds (e.g., fluorinated piperidines) .

- Hansen Solubility Parameters (HSP) : Calculate HSP values to predict compatibility with solvents, addressing discrepancies caused by solvent polarity or hydrogen bonding .

- High-Throughput Screening (HTS) : Use automated platforms to test solubility across multiple solvents and temperatures, reducing batch-to-batch variability .

How does stereochemistry at the 3R and 5S positions influence biological target interactions?

Advanced Research Question

- Stereochemical SAR Studies : Synthesize enantiomers and diastereomers to compare potency. For example, fluorinated piperidines with (3R,5S) configurations show enhanced binding to GABA receptors versus (3S,5R) analogs .

- Conformational Analysis : Use NMR-based NOE experiments to determine preferred ring puckering modes, which affect ligand-receptor docking .

- Crystallographic Comparisons : Resolve protein-ligand co-crystals to identify stereospecific hydrogen bonds or hydrophobic contacts (e.g., CF interactions with aromatic residues) .

What methodologies quantify the stability of this compound under varying storage conditions?

Basic Research Question

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–8 weeks. Monitor degradation via HPLC-MS .

- Kinetic Stability Analysis : Calculate activation energy () using Arrhenius plots to predict shelf-life under ambient conditions .

- Excipient Compatibility : Test stability in formulations with common excipients (e.g., lactose, PEG) to identify destabilizing interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。